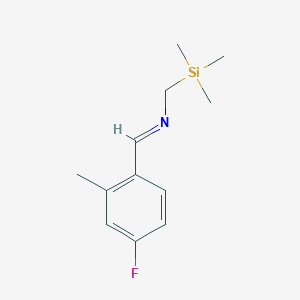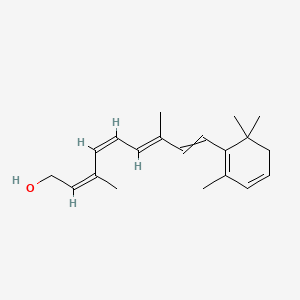
13-cis-3-Dehydroretinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-cis-3-Dehydroretinol is a derivative of vitamin A, belonging to the retinoid family Retinoids are compounds that are chemically related to vitamin A and are known for their significant roles in vision, growth, cellular differentiation, and proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-cis-3-Dehydroretinol typically involves the isomerization of all-trans-retinol or other retinoid precursors. The process often requires specific reaction conditions, including the use of solvents like ethanol and catalysts to facilitate the isomerization. For instance, the compound can be synthesized by dissolving retinoid precursors in ethanol and subjecting them to UV light to induce isomerization .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired isomer .
Chemical Reactions Analysis
Types of Reactions
13-cis-3-Dehydroretinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert it back to retinol or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various retinoic acid derivatives, which are crucial for biological activities, and other retinoid compounds that have significant applications in medicine and industry .
Scientific Research Applications
13-cis-3-Dehydroretinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other retinoid compounds.
Biology: It plays a role in studying cellular differentiation and proliferation.
Medicine: It is investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: It is used in the formulation of skincare products due to its beneficial effects on skin health
Mechanism of Action
The mechanism of action of 13-cis-3-Dehydroretinol involves its interaction with nuclear receptors, particularly the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, it regulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis. This regulation is crucial for its therapeutic effects in treating skin disorders and other medical conditions .
Comparison with Similar Compounds
Similar Compounds
13-cis-Retinoic Acid: Known for its use in treating severe acne.
All-trans-Retinoic Acid: Widely used in dermatology and oncology.
9-cis-Retinoic Acid: Another retinoid with significant biological activity.
Uniqueness
13-cis-3-Dehydroretinol is unique due to its specific isomeric form, which may confer distinct biological activities compared to other retinoids. Its ability to interact with both RARs and RXRs makes it a versatile compound in scientific research and therapeutic applications .
Properties
Molecular Formula |
C20H28O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13- |
InChI Key |
XWCYDHJOKKGVHC-PQCRVBQNSA-N |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)C=C/C(=C/C=C\C(=C/CO)\C)/C |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


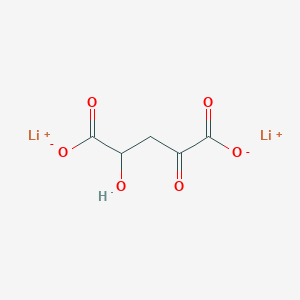
![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
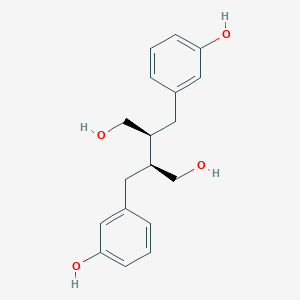

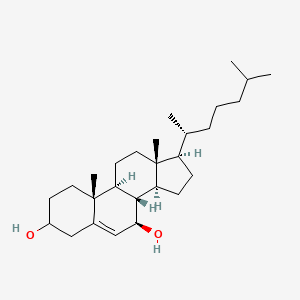
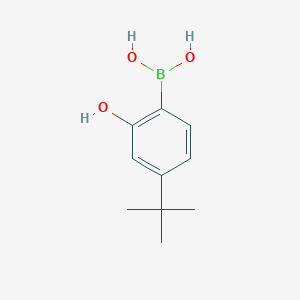
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)

![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)

![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)

